molecular formula C15H15N3O4 B2544874 2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1185069-00-4

2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No.: B2544874
CAS No.: 1185069-00-4
M. Wt: 301.302
InChI Key: BMEMLXGJMXRFBQ-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dihydro-2H-1,5-benzodioxepin moiety, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The compound appears to have a complex structure with multiple functional groups, including a benzodioxepin ring and an imidazolidinone ring. These types of structures are often analyzed using techniques such as NMR, FT-IR, and X-ray crystallography .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity can often be predicted based on the structure of the compound and the functional groups it contains .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. This would include information on toxicity, handling precautions, and disposal methods .

Future Directions

The future directions for a compound like this would depend on its intended use and the results of any studies or experiments conducted with it .

Properties

IUPAC Name

2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-15(13(19)18(6-5-16)14(20)17-15)10-3-4-11-12(9-10)22-8-2-7-21-11/h3-4,9H,2,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMLXGJMXRFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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